molecular formula C12H23NO4 B2392602 tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate CAS No. 1351570-12-1

tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate

Cat. No.: B2392602
CAS No.: 1351570-12-1
M. Wt: 245.319
InChI Key: ULRAZJURDBAFLQ-UHFFFAOYSA-N
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Description

tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate is a chemical compound with the molecular formula C12H23NO4. It is a derivative of carbamic acid and is characterized by the presence of a tetrahydropyran ring, a hydroxyethyl group, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate typically involves the reaction of tetrahydropyran derivatives with carbamic acid tert-butyl ester. One common method includes the use of a hydroxyethyl group as a nucleophile to attack the carbonyl carbon of the carbamic acid tert-butyl ester, leading to the formation of the desired product. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways and interactions with enzymes. Its hydroxyethyl group can mimic natural substrates, making it useful in enzyme inhibition studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. This compound can inhibit enzyme activity by mimicking natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the tetrahydropyran ring.

    Benzyl carbamate: Contains a benzyl group instead of the hydroxyethyl and tetrahydropyran groups.

    tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the hydroxyethyl group.

Uniqueness

tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate is unique due to the presence of the tetrahydropyran ring and hydroxyethyl group, which confer specific reactivity and stability

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-12(4-7-14)5-8-16-9-6-12/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRAZJURDBAFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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